molecular formula C6H11N2NaO4S B8234021 3-Ethyl-1-methyl-1H-imidazol-3-ium sodium sulfate

3-Ethyl-1-methyl-1H-imidazol-3-ium sodium sulfate

Cat. No.: B8234021
M. Wt: 230.22 g/mol
InChI Key: AGYLLDVBHAYRHM-UHFFFAOYSA-L
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Description

3-Ethyl-1-methyl-1H-imidazol-3-ium sodium sulfate is an ionic liquid that has garnered attention due to its unique properties and potential applications in various fields. Ionic liquids are salts in the liquid state at relatively low temperatures, often below 100°C. This particular compound is known for its stability, low volatility, and ability to dissolve a wide range of substances, making it valuable in both industrial and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-1H-imidazol-3-ium sodium sulfate typically involves the reaction of 1-methylimidazole with ethyl chloride to form 1-ethyl-3-methylimidazolium chloride. This intermediate is then reacted with sodium sulfate to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures, typically around 60-80°C.

    Solvent: Common solvents include water or ethanol.

    Catalysts: Sometimes, a base such as sodium hydroxide is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and controlled reaction conditions ensures the production of a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-1H-imidazol-3-ium sodium sulfate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the imidazolium cation reacts with nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce various imidazolium derivatives.

Scientific Research Applications

3-Ethyl-1-methyl-1H-imidazol-3-ium sodium sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high ionic strength and low volatility.

    Biology: Employed in the stabilization of proteins and enzymes, as well as in the extraction of biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve both hydrophilic and hydrophobic compounds.

    Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity and thermal stability.

Mechanism of Action

The mechanism by which 3-Ethyl-1-methyl-1H-imidazol-3-ium sodium sulfate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, facilitating reactions and stabilizing intermediates. The sodium sulfate anion contributes to the overall ionic strength and stability of the compound, enhancing its solubility and reactivity in different environments.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-methylimidazolium chloride
  • 1-Butyl-3-methylimidazolium hexafluorophosphate
  • 1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide

Uniqueness

Compared to similar compounds, 3-Ethyl-1-methyl-1H-imidazol-3-ium sodium sulfate is unique due to its specific combination of the imidazolium cation and sodium sulfate anion. This combination provides a balance of ionic strength, solubility, and stability that is particularly useful in applications requiring high thermal and chemical stability.

Properties

IUPAC Name

sodium;1-ethyl-3-methylimidazol-3-ium;sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.Na.H2O4S/c1-3-8-5-4-7(2)6-8;;1-5(2,3)4/h4-6H,3H2,1-2H3;;(H2,1,2,3,4)/q2*+1;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYLLDVBHAYRHM-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.[O-]S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N2NaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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